B1574673 OPB-51602

OPB-51602

Numéro de catalogue B1574673
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

OPB-51602 is a n orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. STAT3 inhibitor OPB-51602 inhibits the phosphorylation and thus the activation of STAT3 protein, impeding STAT3 protein from translocating from the cytoplasm to the nucleus and thereby blocking STAT3's regulation of gene expression through direct binding to the promoters of responsive genes. STAT3 regulates the cellular functions that lead to the cancer phenotype, and constitutive activation of STAT3 is observed in a wide range of human cancers, inducing uncontrolled proliferation and neoplastic transformation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Applications De Recherche Scientifique

Therapeutic Potential in Cancer Treatment

OPB-51602 as a STAT3 Inhibitor OPB-51602, known for its role as a signal transducer and activator of transcription 3 (STAT3) inhibitor, has been studied extensively for its potential in cancer therapy. A phase I study involving OPB-51602 highlighted its usage in treating patients with relapsed/refractory hematological malignancies. Although the study identified the maximum tolerated dose and provided insights into the drug's safety and pharmacokinetics, the clinical development for hematological malignancies was halted due to challenges in long-term administration at higher doses with the daily dosing schedule (Ogura et al., 2015).

Another study focused on refractory solid tumors and explored different dosing schedules, concluding that OPB-51602 exhibits promising antitumor activity, especially in non-small-cell lung cancer. The study also suggested exploring less frequent dosing due to the drug's long half-life and the challenges observed with continuous dosing (Wong et al., 2015).

Mechanistic Insights into OPB-51602's Action

Effect on Mitochondrial Metabolism and Cancer Cell Viability OPB-51602's mechanism of action extends beyond STAT3 inhibition. The drug impairs the growth and viability of tumor cells by targeting mitochondrial functions. Specifically, it inhibits complex I activity, leading to increased ROS production and subsequent induction of mitophagy, actin rearrangement, and cell death. This unique approach to targeting mitochondrial STAT3 function suggests potential therapeutic applications in cancer chemotherapy (Brambilla et al., 2020).

Inhibiting STAT3 for Anticancer Drug Development

Binding Affinity and Anticancer Activity Studies have also delved into the binding affinity of OPB-51602 to the STAT3 SH2 domain, revealing high-affinity binding and distinctive biological activity. This binding interrupts crucial phosphorylation events required for full STAT3 activity, thereby impacting cancer cell proliferation and viability. Intriguingly, the compound's efficacy increases under metabolic stress conditions, indicating its role in interfering with cancer cell metabolic adaptation. The in vivo studies further confirmed OPB-51602's potential in arresting tumor growth and reducing key phosphorylation markers in tumor tissues, suggesting a stable impairment of tumor-initiating capability and tumor regrowth (Genini et al., 2014).

Propriétés

Nom du produit

OPB-51602

Nom IUPAC

NONE

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

OPB51602;  OPB 51602;  OPB51602.

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.